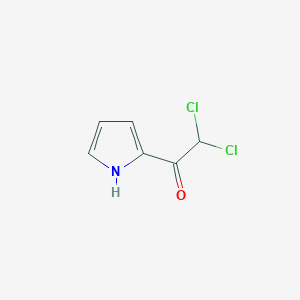

2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone

Description

Contextual Overview of Halogenated Pyrrole (B145914) Chemistry

Halogenated pyrroles are a class of compounds that have garnered considerable attention in the fields of medicinal chemistry and materials science. organic-chemistry.org The introduction of halogen atoms onto the pyrrole ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule. organic-chemistry.org Electrophilic halogenation of pyrroles bearing electron-withdrawing groups, such as a carbonyl substituent at the C-2 position, typically leads to substitution at the 4- and 5-positions. wikipedia.org The regioselectivity of these reactions can often be controlled by the choice of halogenating agent and reaction conditions. For instance, N-chlorosuccinimide (NCS) is a common reagent used for the chlorination of pyrroles. wikipedia.org

The reactivity of the pyrrole ring is influenced by the nature of the substituents it carries. An acyl group at the 2-position, for example, deactivates the ring towards further electrophilic attack, making subsequent reactions more challenging yet also more selective. The presence of halogens can further influence the "halogen dance," a phenomenon where halogens can migrate around the pyrrole ring under acidic conditions. wikipedia.org This dynamic behavior adds another layer of complexity and synthetic potential to this class of compounds.

Significance of Alpha,Alpha-Dihaloketones in Organic Synthesis

α,α-Dihaloketones are highly versatile synthetic intermediates due to the presence of two reactive electrophilic centers: the carbonyl carbon and the dihalogenated α-carbon. nih.gov This dual reactivity allows them to participate in a wide array of chemical transformations, making them valuable building blocks for the construction of complex molecular frameworks, including various heterocyclic systems. nih.gov For example, they are key precursors in the synthesis of heterocycles like pyrroles, imidazoles, and thiazoles through reactions with nucleophiles. nih.gov

The synthesis of α,α-dihaloketones can be achieved through several methods, including the direct halogenation of ketones or the reaction of unactivated alkynes with halogenating agents like 1,3-dihalo-5,5-dimethylhydantoin. rsc.org The reactivity of the α,α-dihaloacetyl group makes it a precursor for various functional group transformations. For instance, α,α-dihaloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.

Historical Evolution of Research on Pyrrolyl Ethanone (B97240) Derivatives

The study of pyrrole and its derivatives has a rich history, dating back to its discovery in 1834 from coal tar. wikipedia.org The development of synthetic methods to access substituted pyrroles, such as the Hantzsch, Knorr, and Paal-Knorr syntheses, laid the foundation for exploring their chemical diversity. wikipedia.org Acylation of pyrrole, a key step in the formation of pyrrolyl ethanone derivatives, has been a subject of extensive research. The Friedel-Crafts acylation, discovered in 1877, provided a powerful tool for introducing acyl groups onto aromatic rings, including pyrrole. researchgate.net

Initially, controlling the regioselectivity of pyrrole acylation was a significant challenge, with reactions often yielding mixtures of 2- and 3-acylpyrroles. researchgate.net The use of protecting groups on the pyrrole nitrogen, such as the phenylsulfonyl group, was a significant advancement that allowed for more controlled acylation at the 3-position. organic-chemistry.org Over the years, a variety of catalysts and reaction conditions have been developed to improve the efficiency and selectivity of pyrrole acylation. researchgate.net The synthesis of halogenated pyrrolyl ethanones represents a more recent development, driven by the increasing interest in halogenated heterocycles for pharmaceutical and agrochemical applications. The specific compound, 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone, is a product of this evolution, combining the classical chemistry of pyrrole acylation with modern halogenation techniques.

Data Tables

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present representative data for closely related and structurally analogous compounds. This information provides valuable insights into the expected physicochemical and spectroscopic properties of the target molecule.

Table 1: Physicochemical Properties of Related Pyrrole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Acetylpyrrole (B92022) | 1072-83-9 | C₆H₇NO | 109.13 |

| 2-Chloro-1-(1H-pyrrol-2-yl)ethanone | 53391-62-1 | C₆H₆ClNO | 143.57 nih.gov |

| 2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone | 88773-69-7 | C₇H₇Cl₂NO | 192.04 chemsrc.com |

| 2-Pyrrolyl trichloromethyl ketone | - | C₆H₄Cl₃NO | 212.46 orgsyn.org |

Table 2: Representative Spectroscopic Data of Analogous α,α-Dihaloketones and Acylpyrroles

| Compound | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |

| 2,2-dibromo-1-phenylethanone | ¹H NMR (400 MHz, CDCl₃): δ 8.09 (d, J = 8.0 Hz, 2H), 7.66 (t, J = 7.6 Hz, 1H), 7.53 (t, J = 7.6 Hz, 2H), 6.73 (s, 1H). ¹³C NMR (100 MHz, CDCl₃): δ 185.9, 134.4, 130.8, 129.7, 128.9, 39.7. rsc.org |

| 2-formyl-4-tert-butylpyrrole | ¹H NMR (293K, CDCl₃): 10.63 (1H, bs, NH), 9.30 (1H, s, CHO), 6.61 (1H, s, CH), 6.48 (1H, s, CH), 1.10 (9H, s, tBu) ppm. chemspider.com |

| 2,2-dibromo-1-(m-tolyl)ethanone | ¹H NMR (400 MHz, CDCl₃): δ 7.88 (s, 2H), 7.47–7.38 (m, 2H), 6.74 (s, 1H), 2.44 (s, 3H). ¹³C NMR (100 MHz, CDCl₃): δ 186.1, 138.9, 135.3, 130.8, 130.1, 128.8, 126.8, 39.8. IR (neat): 3067, 2977, 1672, 1325, 1031, 842 cm⁻¹. rsc.org |

| 2-Pyrrolyl trichloromethyl ketone | Synthesis Note: Prepared by the reaction of trichloroacetyl chloride with pyrrole. The product is a tan solid with a melting point of 73–75 °C. orgsyn.org |

Properties

IUPAC Name |

2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-6(8)5(10)4-2-1-3-9-4/h1-3,6,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAQJCZYOVBCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615647 | |

| Record name | 2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50371-55-6 | |

| Record name | 2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2,2 Dichloro 1 1h Pyrrol 2 Yl Ethanone and Analogues

Reactivity of the Dichloromethyl Ketone Moiety

The dichloromethyl ketone group is a versatile functional group characterized by an electrophilic carbonyl carbon and an adjacent carbon atom bearing two chlorine atoms, which are effective leaving groups. This arrangement allows for a range of chemical transformations.

Nucleophilic Substitution Reactions at the Alpha-Carbon

The carbon atom alpha to the carbonyl group in 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone is highly susceptible to nucleophilic attack. The two chlorine atoms can be displaced by a variety of nucleophiles. This reactivity is a cornerstone for the synthesis of more complex molecules. For instance, α-haloketones are well-known precursors for the synthesis of α-amino ketones, which are significant structural motifs in natural products and pharmaceuticals. nih.gov

The reaction of α,α-dihalo ketones with amines can lead to the formation of α,α-diamino ketones or can proceed further to yield heterocyclic structures. The process typically involves a sequence of nucleophilic substitution, where the amine displaces the halide atoms. colab.wsorganic-chemistry.org The reaction of α-haloketones with nucleophiles like phenolate (B1203915) and acetate (B1210297) has been studied computationally to understand the reaction energetics and pathways. up.ac.za The presence of the carbonyl group facilitates these S_N2 reactions. youtube.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product Type |

|---|---|---|

| Amine | Primary or Secondary Amine | α-Amino ketone or cyclized products |

| Thiol | Thiol/Thiolate | α-Thio ketone |

These reactions are fundamental in building molecular complexity from the relatively simple dichlorinated starting material.

Reduction Reactions and Mechanistic Investigations

The reduction of the dichloromethyl ketone moiety can proceed via several pathways, depending on the reducing agent and reaction conditions. The carbonyl group can be reduced to a secondary alcohol, or the carbon-chlorine bonds can be cleaved.

Reductive dehalogenation of α,α-dihalo ketones can be achieved using various reducing agents. wikipedia.org This process can lead to the formation of metal enolates, which are valuable synthetic intermediates. wikipedia.org In the presence of a proton source, the reaction can yield a monohalo ketone or the parent ketone. wikipedia.org Catalytic hydrogenation represents a common method for the reduction of ketones to alcohols. libretexts.orglibretexts.org Catalysts based on metals like palladium, platinum, nickel, or iridium are frequently employed. thieme-connect.deacs.org The hydrogenation of the C=O bond is generally slower than that of a C=C double bond, requiring more forcing conditions. libretexts.org

Mechanistic investigations into ketone hydrogenation suggest various pathways, including those that proceed via metal hydride species. acs.orgrsc.org

Table 2: Potential Reduction Products of this compound

| Reducing Agent | Potential Product(s) |

|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanol; 2-chloro-1-(1H-pyrrol-2-yl)ethanone; 1-(1H-pyrrol-2-yl)ethanone |

| Hydride Reagents (e.g., NaBH₄) | 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanol |

Formation of Enolates and their Electrophilic Trapping Reactions

Like other carbonyl compounds, this compound can form an enolate, although the presence of the two alpha-halogen atoms influences the ease of formation and subsequent reactivity. The formation of an enolate involves the deprotonation of a carbon alpha to the carbonyl group. However, in this specific compound, there are no alpha-hydrogens on the dichloromethyl side. Enolate formation would therefore have to occur on the pyrrole (B145914) ring, which is less typical under standard conditions, or via reductive processes.

The reductive treatment of α,α-dihalo ketones with reducing agents like zinc can lead to the formation of metal enolates. wikipedia.org These intermediates can then be trapped by electrophiles. For example, halogenation of enolates is a common reaction, though in this case, it would be the reverse of the starting point. masterorganicchemistry.comyoutube.com A more synthetically useful application is the reaction of these enolates with other electrophiles, such as aldehydes in an aldol-type reaction. libretexts.org The formation of enolates from ketones generally requires a strong base, such as lithium diisopropylamide (LDA). libretexts.org

Condensation Reactions and Cyclization Pathways

The reactivity of the dichloromethyl ketone moiety is pivotal in the synthesis of fused heterocyclic systems. The reaction of this compound analogues with binucleophiles, such as substituted amines or amidines, can lead to the formation of bicyclic aromatic systems through condensation and cyclization reactions.

For example, α-haloketones are key building blocks in the Hantzsch thiazole (B1198619) synthesis and other cyclization reactions to form imidazoles, oxazoles, and other heterocycles. In the context of the pyrrole scaffold, these reactions lead to pyrrole-annulated systems. The reaction of a 2-acylpyrrole derivative bearing leaving groups on the acyl moiety with an amine-containing reagent can initiate a sequence of nucleophilic substitution followed by intramolecular cyclization and dehydration to afford fused systems like pyrrolo[1,2-a]pyrazines or pyrrolo[1,2-a]imidazoles. datapdf.com The synthesis of pyrrolo[1,2-a]imidazoles has been reported through the cyclocondensation of aminopyrrolines with halocarbonyl compounds. nih.gov

Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, which makes it highly reactive towards electrophiles. However, the presence of the strongly electron-withdrawing 2,2-dichloroacetyl group significantly deactivates the ring and directs incoming electrophiles.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Acylation, Nitration)

Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 position. onlineorganicchemistrytutor.comslideshare.net When the C2 position is occupied by an electron-withdrawing group like an acetyl or dichloroacetyl group, the reactivity of the ring is diminished. This deactivation makes electrophilic substitution more difficult and directs the incoming electrophile primarily to the C4 and C5 positions.

Studies on the nitration of 2-acetylpyrrole (B92022) show that substitution occurs at the 4- and 5-positions, with the ratio of isomers depending on the reaction conditions. cdnsciencepub.com Similarly, the acylation of 2-acetylpyrrole with acetic acid-trifluoroacetic anhydride (B1165640) yields a mixture of 2,5- and 2,4-diacetyl derivatives. acs.org The acylation of N-phenylsulfonylpyrrole, an analogue with a deactivating group on the nitrogen, can be directed to either the 2- or 3-position depending on the Lewis acid catalyst used (BF₃·OEt₂ for the 2-position, AlCl₃ for the 3-position). datapdf.com Halogenation of ketones at the alpha position is a well-known transformation, but halogenation of the pyrrole ring itself is also a key reaction. libretexts.org

The reaction of 2-acetylpyrrole with nitrite (B80452) can lead to the formation of nitrated pyrrole compounds, highlighting the reactivity of the pyrrole nucleus even when substituted with a deactivating group. nih.gov

Table 3: Electrophilic Substitution on 2-Acylpyrrole Analogues

| Reaction | Reagent(s) | Position of Substitution | Reference |

|---|---|---|---|

| Nitration | Fuming HNO₃ / Ac₂O | 4- and 5- | cdnsciencepub.com |

| Acylation | Ac₂O / TFAA | 4- and 5- | acs.org |

| Acylation (on N-tosylpyrrole) | RCOOH / TFAA | 2- | lookchem.com |

| Acylation (on N-phenylsulfonylpyrrole) | RCOCl / BF₃·OEt₂ | 2- | datapdf.com |

Oxidation and Reduction of the Pyrrole Nucleus

The pyrrole nucleus, being an electron-rich aromatic system, is susceptible to oxidation, which can lead to a loss of aromaticity and the formation of various oxidized products. The presence of an electron-withdrawing dichloroacetyl group at the 2-position of the ring, as in this compound, deactivates the pyrrole ring towards electrophilic attack but does not preclude oxidation under suitable conditions.

Studies on analogous pyrrole compounds have demonstrated that oxidation can be achieved using various reagents and catalytic systems. For instance, the chemoenzymatic oxidation of pyrrole and its simple alkylated derivatives using dehaloperoxidase (DHP) with hydrogen peroxide (H₂O₂) as the oxidant has been investigated. nih.gov This reaction yields a single oxidation product, 4-pyrrolin-2-one, from the parent pyrrole, notably avoiding the common side reaction of polypyrrole formation. nih.gov The mechanism is proposed to be a peroxygenase pathway where an oxygen atom is transferred from a high-valent ferryl intermediate to the pyrrole substrate. nih.gov

More recent studies have explored non-enzymatic methods for the dearomative oxidation of pyrroles. A method employing a sulfoxide (B87167) as the oxidant, in conjunction with a carboxylic acid anhydride and a Brønsted acid, successfully converts pyrroles into Δ³-pyrrol-2-ones. nih.gov This reaction exhibits remarkable regio- and chemoselectivity. For 3-substituted pyrroles, oxidation occurs regioselectively, introducing an oxygen atom at the more sterically hindered C2 position. nih.gov This outcome is rationalized by a mechanism involving the initial formation of a thianthrenium salt at the less-hindered α-position of the pyrrole, followed by a distal attack of an oxygen nucleophile. nih.gov

In polyfunctionalized pyrroles, such as 3,5-dichloropyrrole-2,4-dicarboxaldehydes, the regioselectivity of oxidation is a key consideration. Research has shown that oxidation with potassium permanganate (B83412) leads to the selective transformation of the formyl group at the 2-position, leaving the rest of the molecule intact. researchgate.net This highlights the influence of substituents on the reactivity of the pyrrole system. researchgate.net

Information regarding the specific reduction of the pyrrole nucleus in this compound is limited in the reviewed literature. However, general methods for the reduction of pyrroles to pyrrolidines or pyrrolines typically require strong reducing agents or catalytic hydrogenation under forcing conditions, due to the stability of the aromatic ring. The presence of the dichloroacetyl group would likely influence the reaction's feasibility and selectivity.

Coupling Reactions (e.g., Metal-Catalyzed Cross-Couplings on Halogenated Pyrroles)

While this compound itself is halogenated on the acyl side chain, its structural analogues featuring halogens on the pyrrole ring are important substrates for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this area. researchgate.netnih.gov

Various palladium(0)-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions, have been successfully applied to halogenated pyrroles. researchgate.net These methods allow for the introduction of aryl, alkyl, alkynyl, and amino groups onto the pyrrole core. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, phosphine-free conditions have been developed for the Suzuki-Miyaura arylation of iodopyrroles. researchgate.net

The table below summarizes some common palladium-catalyzed cross-coupling reactions applicable to halogenated pyrroles, based on general principles of cross-coupling chemistry. researchgate.netyoutube.com

| Reaction Name | Electrophile (Pyrrole-X) | Nucleophile | Typical Catalyst/Ligand | Bond Formed |

| Suzuki-Miyaura | Pyrrole-Br, Pyrrole-I | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C (sp²-sp²) |

| Stille | Pyrrole-Br, Pyrrole-I | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C-C (sp²-sp²) |

| Heck | Pyrrole-Br, Pyrrole-I | Alkene | Pd(OAc)₂/P(o-tol)₃ | C-C (sp²-sp²) |

| Sonogashira | Pyrrole-Br, Pyrrole-I | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | C-C (sp²-sp) |

| Buchwald-Hartwig | Pyrrole-Br, Pyrrole-I | Amine (R₂NH) | Pd₂(dba)₃/BINAP | C-N |

| This table represents a generalized summary of common cross-coupling reactions. |

Beyond traditional metal-catalyzed methods, metal-free approaches have also been developed. A visible-light-induced photoredox C-H heteroarylation allows for the coupling of bromoheteroarenes with pyrroles, where pyrrole acts as the nucleophilic partner, trapping a heteroaryl radical generated in the catalytic cycle. acs.org

Derivatization at the Pyrrole Nitrogen Atom

The nitrogen atom of the pyrrole ring in this compound is a key site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base, allowing for subsequent alkylation or acylation reactions.

N-alkylation is a common transformation. Studies on related polyfunctional pyrroles, such as 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, show that N-alkylation can significantly alter the molecule's subsequent reactivity at other sites. researchgate.net Similarly, the use of N-methylpyrrole as a substrate in oxidation studies demonstrates the accessibility of the N-substituted analogue. nih.gov

Acylation of the pyrrole nitrogen introduces an acyl group, which can be challenging under certain conditions. For example, attempts to acylate the nitrogen of a partially reduced calix acs.orgpyrrole using standard peptide coupling reagents or acyl chlorides with organic amines were met with difficulty, attributed to the reduced nucleophilicity of the nitrogen atom and potential side reactions. researchgate.net A successful method was developed using acyl chlorides with potassium carbonate as the base in a mixed solvent system, affording the desired N-acetylated product. researchgate.net This highlights that for a molecule like this compound, while the pyrrole nitrogen is reactive, optimization of base and solvent systems may be necessary for efficient acylation, especially given the presence of other reactive functional groups.

The table below outlines common derivatization reactions at the pyrrole nitrogen.

| Reaction Type | Reagent | Base | Product Type |

| N-Alkylation | Alkyl halide (R-X) | NaH, K₂CO₃ | N-Alkylpyrrole |

| N-Acylation | Acyl chloride (RCOCl) | Pyridine, K₂CO₃ | N-Acylpyrrole |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl) | NaH, Pyridine | N-Sulfonylpyrrole |

| Michael Addition | α,β-Unsaturated carbonyl | Base | N-(1,3-dicarbonyl)pyrrole |

| This table provides a general overview of N-derivatization reactions. |

Chemo- and Regioselectivity in Reactions Involving Multiple Reactive Sites

The structure of this compound and its analogues presents a significant challenge in terms of chemo- and regioselectivity due to the presence of multiple reactive sites:

The Pyrrole N-H: Site for deprotonation and substitution.

The Pyrrole Ring (C3, C4, C5): Sites for electrophilic substitution.

The Carbonyl Group: Site for nucleophilic addition.

The α-Dichloromethyl Group: Potential for nucleophilic substitution or elimination reactions.

Controlling which site reacts is paramount for synthetic utility. slideshare.net Studies on polyfunctional pyrroles provide critical insights into directing this selectivity. researchgate.net For instance, in 3,5-dichloro-1H-pyrrole-2,4-dicarboxaldehyde, the Wittig reaction occurs regioselectively with the aldehyde at the C2 position when one equivalent of the phosphorane is used. researchgate.net This suggests that in a similar pyrrole-2-ketone, the carbonyl group can be targeted selectively under the right conditions.

The substitution pattern dramatically influences reactivity. The N-H pyrrole derivative of 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde reacts with secondary amines via condensation at the C2-aldehyde. In contrast, its N-alkylated counterpart undergoes nucleophilic substitution of the chlorine atom at the C5 position. researchgate.net This demonstrates how derivatization at one site (the nitrogen atom) can completely switch the regioselectivity of a subsequent reaction.

Oxidation reactions also show pronounced selectivity. The dearomative oxidation of 3-substituted pyrroles leads to the introduction of an oxygen atom at the more hindered C2 position, a counterintuitive result explained by a multi-step mechanism involving an intermediate that directs the nucleophile to the distal position. nih.gov This highlights that selectivity is not always governed by simple sterics but can be controlled by the reaction pathway. nih.gov

The table below illustrates the concept of chemoselectivity with potential reactions on a hypothetical substituted pyrrole analogue.

| Reagent/Condition | Reactive Site Targeted | Reaction Type | Reference Principle |

| NaBH₄ | Carbonyl Group | Reduction | Selective reduction of ketones over pyrrole ring |

| Wittig Reagent (1 equiv.) | Carbonyl Group | Olefination | Selective reaction with aldehydes/ketones researchgate.net |

| Alkyl Halide / K₂CO₃ | Pyrrole N-H | N-Alkylation | Deprotonation and substitution of acidic proton researchgate.net |

| Br₂ / CCl₄ | Pyrrole Ring (C5) | Electrophilic Halogenation | Substitution on electron-rich aromatic ring |

| R₂NH (on N-alkylated chloropyrrole) | C-Cl bond | Nucleophilic Substitution | Activation towards substitution by N-alkylation researchgate.net |

| This table is illustrative of general principles of chemo- and regioselectivity. |

Reaction Mechanism Elucidation Studies

Understanding the reaction mechanisms is fundamental to controlling the outcomes of transformations involving this compound and its analogues. Mechanistic studies, often supported by computational chemistry, reveal the intricate pathways of these reactions. rsc.org

For the palladium-catalyzed cross-coupling reactions mentioned in section 3.2.3, the generally accepted mechanism involves a catalytic cycle. youtube.com This cycle typically consists of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halogenated pyrrole, forming a palladium(II) intermediate.

Transmetalation: The organic group from an organometallic nucleophile (e.g., organoboron in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which re-enters the cycle. youtube.com

In the oxidation of pyrroles, mechanisms can be highly dependent on the oxidant. For the enzymatic oxidation by dehaloperoxidase, spectroscopic studies support the involvement of a high-valent ferryl intermediate (Compound I) as the active oxidizing species that performs an electrophilic addition of an oxygen atom to the pyrrole ring. nih.gov In a non-enzymatic oxidation using a sulfoxide, the proposed mechanism involves the formation of a thianthrenium salt at the less-hindered α-position of the pyrrole. nih.gov This intermediate then directs the subsequent nucleophilic attack of an oxygen species to the distal C5 position, followed by elimination to yield the oxidized pyrrol-2-one product, explaining the observed regioselectivity. nih.gov

Mechanisms for the formation of pyrrole derivatives have also been studied. The synthesis of pyrrole-2,3-diones from furan-2,3-diones and urea (B33335) derivatives is proposed to proceed via a Michael-type attack of the urea nitrogen onto the furan (B31954) ring, followed by cyclization and dehydration. acgpubs.org The subsequent reaction of these pyrrole-2,3-diones with diamines to form quinoxalinones involves nucleophilic attack at the C3-carbonyl, followed by ring opening and recyclization. acgpubs.org

These studies show that even seemingly simple transformations can proceed through complex, multi-step pathways that are crucial for explaining and predicting chemical reactivity, chemo-, and regioselectivity. researchgate.net

Computational and Theoretical Investigations of 2,2 Dichloro 1 1h Pyrrol 2 Yl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the characteristics of pyrrole-based ketones. Methodologies such as DFT with the B3LYP functional and the 6-311++G(d,p) basis set are commonly used to model these types of molecules, providing a balance between computational cost and accuracy. rsc.org Such studies offer a theoretical framework for interpreting experimental data and predicting molecular behavior.

Geometry Optimization and Conformational Analysis

Theoretical studies on pyrrol-2-yl chloromethyl ketones indicate the existence of two stable conformations in solution: the s-cis and s-trans forms. rsc.org These conformers are defined by the relative orientation of the carbonyl (C=O) group and the pyrrole (B145914) ring's N-H bond. In the s-cis conformation, the C=O and N-H bonds are on the same side of the C-C bond connecting the ring and the ketone group, while in the s-trans form, they are on opposite sides.

The stability of these conformations is largely dictated by intermolecular hydrogen bonding interactions. rsc.org In the solid state, crystal structure analyses of closely related compounds, such as 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one, reveal a planar s-cis conformation. mdpi.comuni-regensburg.de This planarity facilitates efficient crystal packing and intermolecular interactions. For 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone, it is anticipated that the equilibrium between these conformers is a key determinant of its chemical and physical properties.

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. irjweb.com For this compound, the electron-donating pyrrole ring influences the HOMO, while the electron-withdrawing dichloroacetyl group significantly lowers the energy of the LUMO. This internal charge transfer character is typical for such donor-acceptor systems.

The Molecular Electrostatic Potential (MEP) is another crucial tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential (red/yellow) around the carbonyl oxygen atom, indicating its role as a hydrogen and halogen bond acceptor. Regions of positive potential (blue) would be expected around the N-H proton, highlighting its function as a hydrogen bond donor.

Vibrational Frequency Analysis and Spectroscopic Property Correlations

Vibrational frequency analysis, performed computationally, is essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, specific spectral bands can be assigned to the stretching and bending of particular bonds.

For pyrrol-2-yl chloromethyl ketones, theoretical studies have correlated spectroscopic data with molecular structure, particularly concerning hydrogen bonding. rsc.org The formation of intermolecular N-H···O hydrogen bonds leads to a noticeable red shift (a decrease in frequency) of the N-H stretching vibration (νN-H) in the IR spectrum. The magnitude of this shift is a direct measure of the hydrogen bond's strength. rsc.org Theoretical calculations can accurately predict these shifts, aiding in the characterization of intermolecular interactions present in both solution and the solid state.

Studies on Intermolecular Interactions

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. For this compound, hydrogen and halogen bonds are the most significant forces dictating its crystal architecture.

Hydrogen Bonding Networks in Crystal Structures

The primary hydrogen bonding interaction in pyrrol-2-yl ketones involves the pyrrole N-H group as the donor and the carbonyl oxygen atom as the acceptor. rsc.orgmdpi.com Spectroscopic and theoretical studies confirm that this interaction leads to the formation of stable dimers. rsc.org In related pyrrol-2-yl chloromethyl ketones, these N-H···O interactions create a characteristic centrosymmetric dimer with an R²₂(10) graph set motif. rsc.org

Table 1: Hirshfeld Surface Contact Contributions for a Related Pyrrole Ketone Data derived from the analysis of 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one. mdpi.comuni-regensburg.de

| Interaction Type | Contribution (%) |

| H···H | 25% |

| Cl···H / H···Cl | 27.6% |

| C···H / H···C | 11.2% |

| O···H / H···O | 11.1% |

| Cl···Cl | 8.7% |

| Cl···C / C···Cl | 4.8% |

| N···H / H···N | 3.4% |

| Cl···O / O···Cl | 2.5% |

This interactive table summarizes the percentage contribution of various intermolecular contacts to the Hirshfeld surface for a closely related compound.

Halogen Bonding Interactions

Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid). In this compound, the chlorine atoms of the dichloromethyl group can potentially form halogen bonds with Lewis bases, such as the carbonyl oxygen atom (C-Cl···O). uni-regensburg.de

Weak Non-Covalent Interactions

Computational studies are instrumental in elucidating the nature and strength of weak non-covalent interactions that govern the supramolecular assembly and crystal packing of this compound. While direct crystallographic or computational data for this specific compound is not extensively available in the reviewed literature, a thorough understanding can be constructed by analogy to structurally similar pyrrole and chloroketone derivatives. The primary non-covalent interactions expected to be significant are hydrogen bonds and potentially halogen bonds.

Key potential intermolecular interactions involving this compound include:

N-H···O Hydrogen Bonds: The pyrrole N-H group can act as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, forming strong, often centrosymmetric, dimers. This is a common and dominant interaction in the crystal structures of many pyrrole-2-carboxamide and pyrrole-2-carboxylate derivatives. mdpi.com

Halogen Bonding (C-Cl···O): The chlorine atoms of the dichloromethyl group can act as halogen bond donors to the carbonyl oxygen of a neighboring molecule. The chlorine atom has a region of positive electrostatic potential (a σ-hole) which can interact favorably with the lone pair of the oxygen atom. mdpi.commdpi.com Such C-Cl···O interactions have been observed in the crystal structures of related compounds like 1-methylpyrrol-2-yl trichloromethyl ketone. mdpi.com

π-π Stacking: The aromatic pyrrole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The specific geometry (e.g., parallel-displaced or T-shaped) would depend on the electronic and steric influences of the dichloroacetyl substituent.

Density Functional Theory (DFT) calculations, combined with methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, are powerful tools for characterizing these weak interactions. nih.gov These methods can quantify the strength of these bonds, typically in the range of 1-5 kcal/mol for weak hydrogen bonds and halogen bonds, and provide insights into their electrostatic, dispersion, and exchange-repulsion components. mdpi.comnih.gov For instance, studies on similar halogenated molecules have shown that halogen bonds can sometimes be comparable in strength to conventional hydrogen bonds. mdpi.com

The interplay and competition between these various interactions dictate the final three-dimensional arrangement of the molecules in the solid state.

Table 1: Typical Properties of Non-Covalent Interactions Relevant to this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Hydrogen Bond | N-H | O=C | 2.8 - 3.2 | 4 - 8 |

| Hydrogen Bond | C-H (pyrrole) | O=C | 3.0 - 3.5 | 1 - 3 |

| Hydrogen Bond | C-H (CHCl₂) | O=C | 3.0 - 3.5 | 1 - 3 |

| Halogen Bond | C-Cl | O=C | 3.0 - 3.4 | 1 - 4 |

| π-π Stacking | Pyrrole ring | Pyrrole ring | 3.3 - 3.8 | 1 - 3 |

Note: The data in this table are representative values from computational studies on analogous molecular systems and are intended to be illustrative.

Reaction Pathway and Transition State Analysis

Computational chemistry provides critical insights into the reaction mechanisms involving this compound, particularly for its synthesis and subsequent reactions. The most plausible synthetic route is the Friedel-Crafts acylation of pyrrole with dichloroacetyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

Friedel-Crafts Acylation Pathway:

The mechanism of this electrophilic aromatic substitution can be computationally modeled to determine the energies of intermediates and transition states. sigmaaldrich.comorganic-chemistry.org

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of dichloroacetyl chloride. This complex then dissociates to form a highly reactive electrophile, the dichloroacylium ion ([Cl₂HC-C=O]⁺), and [AlCl₄]⁻. sigmaaldrich.com

Electrophilic Attack: The electron-rich pyrrole ring attacks the electrophilic carbon of the dichloroacylium ion. Computational studies on pyrrole acylation indicate that this attack preferentially occurs at the C2 position (α-position) due to the greater stabilization of the resulting cationic intermediate (the σ-complex or Wheland intermediate). nih.govnih.gov The transition state for this step involves the formation of the new C-C bond.

Deprotonation: A weak base, typically [AlCl₄]⁻ or another pyrrole molecule, abstracts the proton from the C2 position of the pyrrole ring, restoring its aromaticity and yielding the final product, this compound.

Transition state analysis for this reaction pathway would reveal a multi-step process with distinct energy barriers for each step. The formation of the σ-complex is typically the rate-determining step.

Nucleophilic Addition at the Carbonyl Group:

The carbonyl group of this compound is susceptible to nucleophilic attack. The reaction pathway for the addition of a nucleophile (Nu⁻) can also be computationally investigated.

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen becomes an alkoxide. youtube.com

Protonation: Subsequent protonation of the alkoxide by a proton source (e.g., H₃O⁺) yields the final alcohol product.

Transition state theory (TST) can be employed to calculate the rate constants for these reactions. nih.gov Computational methods like DFT are used to locate the transition state structure on the potential energy surface and calculate its energy relative to the reactants. For the nucleophilic addition, the transition state would feature a partially formed Nu-C bond and a partially broken C=O π-bond. The presence of the two electron-withdrawing chlorine atoms is expected to increase the electrophilicity of the carbonyl carbon, thereby lowering the activation energy for nucleophilic attack compared to a non-halogenated analogue.

Table 2: Hypothetical Calculated Energy Profile for the Friedel-Crafts Acylation of Pyrrole

| Species/State | Description | Relative Energy (kcal/mol) |

| Reactants | Pyrrole + Dichloroacetyl Chloride + AlCl₃ | 0 |

| Acylium Ion Complex | [Cl₂HC-C=O]⁺[AlCl₄]⁻ + Pyrrole | +10 to +15 |

| Transition State 1 | Electrophilic attack at C2 | +20 to +25 |

| σ-Complex Intermediate | Cationic intermediate | +5 to +10 |

| Transition State 2 | Deprotonation | +8 to +12 |

| Product Complex | This compound·AlCl₃ | -15 to -20 |

| Products | This compound + HCl + AlCl₃ | -10 to -15 |

Note: These energy values are illustrative and based on general principles of Friedel-Crafts reactions. Actual values would require specific DFT calculations.

Structure-Reactivity Relationship Prediction and Elucidation through Computational Models

Computational models, particularly those based on Quantitative Structure-Activity Relationships (QSAR), are invaluable for predicting and understanding the reactivity of this compound. researchgate.netzsmu.edu.ua These models correlate structural or quantum-chemical descriptors with reactivity.

Influence of the Dichloroacetyl Group on the Pyrrole Ring:

The 2,2-dichloroacetyl group is strongly electron-withdrawing. This has a significant impact on the reactivity of the pyrrole ring.

Deactivation towards Electrophilic Substitution: Computational models would predict a significant decrease in the electron density of the pyrrole ring compared to unsubstituted pyrrole. Descriptors such as the calculated partial charges on the ring carbons and the energies of the frontier molecular orbitals (HOMO and LUMO) would quantify this effect. A lower HOMO energy indicates reduced nucleophilicity, making the ring less susceptible to further electrophilic attack. QSAR studies on substituted pyrroles have shown that electron-withdrawing groups decrease the rate of electrophilic substitution. nih.govacs.org

Regioselectivity: The deactivating effect of the 2-dichloroacetyl group would direct any subsequent electrophilic substitution primarily to the C4 position (β-position), as the C5 position is also strongly deactivated.

Influence of the Pyrrole Ring on the Dichloroacetyl Group:

The pyrrole ring, in turn, influences the reactivity of the side chain.

Reactivity of the Carbonyl Group: The pyrrole ring acts as an electron-donating group (by resonance) to the carbonyl carbon. This would slightly reduce the electrophilicity of the carbonyl carbon compared to a similar ketone attached to a less electron-rich group. However, this effect is likely overshadowed by the powerful inductive electron-withdrawing effect of the two chlorine atoms. Computational models can calculate the partial positive charge on the carbonyl carbon and the LUMO energy, which are key indicators of its susceptibility to nucleophilic attack.

Reactivity of the α-Carbons: The presence of the carbonyl group significantly increases the acidity of the α-hydrogen. Furthermore, the two chlorine atoms are susceptible to nucleophilic substitution, a reaction that is known to be greatly accelerated in α-halo ketones. youtube.com Computational analysis can model the transition state for Sₙ2 displacement of a chloride ion, which is stabilized by orbital overlap with the adjacent π-system of the carbonyl group. youtube.com

QSAR Models:

By developing QSAR models for a series of related 2-acylpyrroles, one could predict the reactivity of this compound in various reactions. These models typically use a combination of steric, electronic, and hydrophobic descriptors.

Table 3: Predicted Effects of Substituents on the Reactivity of the Pyrrole Ring based on Computational Models

| Substituent at C2 | Electronic Effect | Predicted HOMO Energy | Reactivity towards Electrophiles |

| -H | Neutral | High | High |

| -CH₃ | Electron-donating | Higher | Very High |

| -COCH₃ | Electron-withdrawing | Lower | Moderate |

| -COCHCl₂ | Strongly Electron-withdrawing | Very Low | Low |

| -NO₂ | Very Strongly Electron-withdrawing | Lowest | Very Low |

Note: This table illustrates the general trends in reactivity based on the electronic properties of substituents, as would be predicted by computational models.

Applications in Advanced Organic Synthesis and Chemical Science

A Versatile Building Block for Complex Molecular Architectures

The inherent reactivity of the α,α-dichloro ketone functional group, coupled with the pyrrole (B145914) nucleus, makes 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone a valuable precursor for the construction of elaborate molecular frameworks. Its ability to participate in various cyclization and condensation reactions has been harnessed to create both fused and isolated heterocyclic systems.

Precursor for Polycyclic and Fused Heterocyclic Systems

The dichloromethyl ketone moiety of this compound serves as a key electrophilic component in reactions with binucleophiles, leading to the formation of fused heterocyclic systems. This reactivity is foundational to the construction of complex polycyclic structures that are often scaffolds for biologically active molecules. For instance, the reaction of α,α-dihalo ketones with dinucleophilic reagents is a well-established strategy for synthesizing fused five- and six-membered rings.

While specific examples detailing the use of this compound in the synthesis of complex polycyclic systems are not extensively documented in readily available literature, the known reactivity patterns of analogous compounds suggest its significant potential. For example, the reaction of α,α-dichloro ketones with 1,2-diamines can lead to the formation of quinoxaline (B1680401) derivatives fused to the pyrrole ring. acgpubs.org Similarly, reactions with other binucleophiles like 1,3-dicarbonyl compounds or enamines could pave the way for the synthesis of various fused pyrrole derivatives. The general strategy involves the initial nucleophilic attack at the carbonyl carbon, followed by an intramolecular cyclization involving one of the chlorine atoms.

Intermediates in the Synthesis of Specific Heterocycles (e.g., Thiazoles)

One of the most prominent applications of α-halo ketones is in the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-halo ketone with a thioamide or thiourea (B124793) to yield a thiazole ring. The dichlorinated nature of this compound offers a unique entry point into this class of heterocycles. The reaction with a thiourea, for instance, would be expected to proceed via the formation of a 2-aminothiazole (B372263) derivative directly attached to the pyrrole ring.

The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by cyclization and dehydration to afford the thiazole ring. The presence of two chlorine atoms in this compound could potentially lead to further reactions or require careful control of reaction conditions to achieve the desired monosubstituted thiazole. The resulting pyrrolyl-thiazole scaffolds are of significant interest in medicinal chemistry due to the prevalence of both pyrrole and thiazole moieties in numerous biologically active compounds.

Synthesis of Highly Functionalized Pyrrole Derivatives

The dichloromethyl ketone group of this compound is a versatile handle that can be transformed into a variety of other functional groups, thereby enabling the synthesis of highly functionalized pyrrole derivatives. These transformations can be broadly categorized into reactions at the carbonyl group and reactions involving the chlorine atoms.

The carbonyl group can undergo standard ketone reactions such as reduction to a secondary alcohol, which can then be further modified. The chlorine atoms can be displaced by a range of nucleophiles, leading to the introduction of new substituents at the α-position. For example, reaction with amines, thiols, or alkoxides can introduce new C-N, C-S, or C-O bonds, respectively.

Furthermore, the dichloromethyl group can be converted into an aldehyde or a carboxylic acid functionality through hydrolysis under specific conditions. This provides access to pyrrole-2-carbaldehydes or pyrrole-2-carboxylic acids, which are themselves valuable intermediates for further synthetic elaborations. The ability to introduce a wide range of functional groups onto the pyrrole ring via the dichloroketone moiety makes this compound a powerful tool for generating libraries of substituted pyrroles for various applications, including drug discovery and materials science.

Contribution to Chemical Biology Research as Chemical Probes or Scaffolds for Molecular Interactions (Focus on Chemical Mechanism, not Biological Effects)

In the field of chemical biology, small molecules that can covalently interact with specific biomolecules are invaluable tools for studying biological processes. The electrophilic nature of the dichloromethyl ketone group in this compound makes it a potential candidate for use as a covalent chemical probe.

The chemical mechanism of interaction would likely involve the nucleophilic attack of an amino acid residue (e.g., cysteine, lysine, or histidine) within a protein's active or binding site on the electrophilic carbonyl carbon or the carbon bearing the chlorine atoms. This would result in the formation of a stable covalent bond between the pyrrole-containing molecule and the protein. The presence of two chlorine atoms offers the possibility of a second reaction, potentially leading to cross-linking if another nucleophilic residue is in close proximity.

While the monochloro analogue, 2-chloro-1-(1H-pyrrol-2-yl)ethanone, has been noted as a pyrrole compound for proteomics research scbt.com, the specific application and mechanistic studies of the dichloro derivative as a chemical probe are not yet widely reported. However, based on the known reactivity of α,α-dihalo ketones, it is plausible to envision its use in activity-based protein profiling (ABPP) to identify and study the function of specific enzymes. The pyrrole scaffold itself can contribute to the binding affinity and selectivity of the probe for its target protein.

Potential in Materials Science Research (e.g., as building blocks for conjugated polymers or supramolecular assemblies)

The pyrrole ring is a fundamental component of many conducting polymers, with polypyrrole being one of the most extensively studied examples due to its good environmental stability and high conductivity. The functionalization of the pyrrole monomer is a key strategy for tuning the properties of the resulting polymers.

This compound presents an interesting opportunity in this context. The reactive dichloromethyl ketone group can be utilized to either pre-functionalize the monomer before polymerization or to post-functionalize the polymer. For instance, the ketone group could be transformed into a more extended conjugated system through reactions like the Wittig or Horner-Wadsworth-Emmons reaction, thereby influencing the electronic properties of the resulting polymer.

Alternatively, the dichloroketone moiety could be used to create cross-linked polymer networks. The reaction of this group with multifunctional nucleophiles could lead to the formation of three-dimensional structures with potentially enhanced mechanical and thermal properties. In the realm of supramolecular chemistry, the pyrrole ring can participate in hydrogen bonding interactions, while the ketone group can also act as a hydrogen bond acceptor. This dual functionality could be exploited in the design of self-assembling systems and organic frameworks. Although direct applications in materials science are still emerging, the chemical versatility of this compound makes it a promising building block for the development of novel functional materials.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The advancement of green chemistry principles is crucial for modern organic synthesis, aiming to develop processes that are efficient, safe, and environmentally benign. semanticscholar.orgtandfonline.com Current synthetic strategies for pyrrole (B145914) derivatives often rely on classical methods like the Paal-Knorr, Hantzsch, or Knorr syntheses, which may involve harsh conditions or hazardous reagents. nih.govresearchgate.net Future research should focus on developing sustainable and efficient pathways to 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone.

Key areas for investigation include:

Green Solvents and Catalysts: Replacing conventional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids is a primary goal. semanticscholar.orgresearchgate.net Research into heterogeneous or recyclable catalysts, including nanoparticles or supported acid catalysts, could streamline purification processes and minimize waste. tandfonline.comnih.gov

Energy-Efficient Methodologies: The application of alternative energy sources like microwave irradiation and ultrasound could offer significant advantages, such as reduced reaction times, lower energy consumption, and improved yields compared to conventional heating. semanticscholar.org

Atom Economy and One-Pot Syntheses: Designing synthetic routes based on multi-component or one-pot reactions would enhance efficiency by reducing the number of intermediate isolation and purification steps, thereby saving time, resources, and reducing waste. nih.govresearchgate.net

Bio-based Feedstocks: A long-term goal could be the exploration of pathways that utilize precursors derived from renewable biomass, aligning with the increasing demand for sustainable chemical production from natural sources. acs.org

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Routes

| Feature | Traditional Synthetic Methods | Proposed Sustainable Approaches |

| Solvents | Often chlorinated hydrocarbons or other volatile organic compounds (VOCs). | Water, ethanol, glycerol, or ionic liquids. semanticscholar.orgresearchgate.net |

| Catalysts | Homogeneous mineral acids or Lewis acids, often requiring neutralization and creating salt waste. | Recyclable heterogeneous catalysts (e.g., zeolites, supported acids). tandfonline.comnih.gov |

| Energy Source | Conventional heating (oil baths, heating mantles). | Microwave irradiation, ultrasound activation. semanticscholar.org |

| Process | Multi-step synthesis with isolation of intermediates. | One-pot, tandem, or multi-component reaction strategies. researchgate.net |

| Feedstocks | Petroleum-derived starting materials. | Exploration of routes from bio-based platform molecules. acs.org |

Exploration of New Chemical Transformations and Cascade Reactions

The dichloromethyl ketone functionality of this compound is a synthetic linchpin poised for a variety of chemical transformations that remain largely unexplored. This group can serve as a precursor to numerous other functionalities, while the pyrrole ring itself can participate in further reactions.

Future research should investigate:

Functional Group Interconversions: The transformation of the dichloroacetyl group into esters, amides, or other carbonyl derivatives through reaction with various nucleophiles. Furthermore, its potential conversion into an alkyne via Corey-Fuchs-type reactions could open new avenues for click chemistry or Sonogashira couplings.

Cascade Reactions: The strategic placement of reactive sites makes the molecule an ideal candidate for cascade reactions, where a single event triggers a sequence of bond-forming transformations. A particularly promising avenue is the development of asymmetric cascade reactions. For instance, analogous to the reactions of related pyrrolyl ketoacetates, this compound could react with enones in aza-Michael-aldol cascades to construct complex and stereochemically rich heterocyclic frameworks like pyrrolizines. buchler-gmbh.com

Cycloaddition Reactions: The pyrrole ring, while aromatic, can participate in cycloaddition reactions under specific conditions. Investigating its behavior as either a diene or dienophile in Diels-Alder reactions could lead to novel fused-ring systems.

Table 2: Potential New Chemical Transformations

| Reaction Type | Reagents/Conditions | Potential Product Architecture |

| Asymmetric Aza-Michael-Aldol Cascade | Chiral amine catalyst, enones | Chiral pyrrolizine derivatives. buchler-gmbh.com |

| Favorskii Rearrangement | Base (e.g., alkoxide) | Pyrrole-2-carboxylic acid esters. |

| Corey-Fuchs Reaction | PPh₃, CBr₄ then n-BuLi | 2-(1,1-dibromoalkenyl)pyrrole, followed by 2-ethynylpyrrole. |

| Palladium-Catalyzed Couplings | Aryl boronic acids, amines, or terminal alkynes (after functionalization). | Arylated, aminated, or alkynylated pyrrole derivatives. |

| Reductive Cyclization | Reducing agents, intramolecular nucleophile | Fused bicyclic systems (e.g., pyrrolo-oxazinones). |

In-depth Mechanistic Studies of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing reaction conditions, controlling selectivity, and expanding the scope of new transformations. For the novel reactions proposed for this compound, detailed mechanistic investigations will be essential.

Future mechanistic studies could involve:

Kinetic Analysis: Performing kinetic studies to determine reaction orders, activation parameters, and the rate-determining step of key transformations.

Spectroscopic Identification of Intermediates: Utilizing low-temperature NMR spectroscopy or other spectroscopic techniques to detect and characterize transient intermediates, providing direct evidence for the proposed reaction pathway.

Isotopic Labeling: Employing isotopically labeled substrates (e.g., with ¹³C, ¹⁵N, or ²H) to trace the flow of atoms throughout a reaction, confirming bond formations and rearrangements.

Computational-Experimental Synergy: Combining experimental results with computational studies (see Section 7.4) to model transition states and reaction energy profiles. This integrated approach has proven powerful in understanding complex reaction pathways, such as the formal [2+2+1] synthesis of pyrroles or Diels-Alder reactions involving pyrrole derivatives. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and rationalizing the behavior of molecules and reactions. acs.orgresearchgate.net Applying advanced computational modeling to this compound can accelerate its development by providing predictive insights into its properties and reactivity, guiding experimental design.

Future computational research should focus on:

Predicting Reactivity: Using DFT to calculate electron density distributions, molecular orbitals (HOMO/LUMO), and conceptual DFT descriptors (e.g., electrophilicity, nucleophilicity) to predict the most likely sites of reaction. researchgate.netnih.gov

Modeling Reaction Pathways: Simulating the reaction coordinates for the proposed transformations to identify transition states, calculate activation barriers, and predict the chemo-, regio-, and stereoselectivity of reactions. researchgate.net This can help rationalize experimentally observed outcomes and predict the feasibility of unexplored pathways.

Simulating Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the molecule and its reaction products, and to understand the relationship between its electronic structure and its spectroscopic signatures. researchgate.net

Investigating Non-Covalent Interactions: Analyzing the role of subtle forces, such as London dispersion and hydrogen bonding, in controlling the conformation of the molecule and the stereochemical outcome of its reactions. acs.org

Table 3: Computationally Accessible Parameters and Their Significance

| Parameter/Method | Information Gained | Application |

| Geometry Optimization | Provides the lowest energy 3D structure, bond lengths, and angles. | Foundation for all other calculations; structural analysis. |

| Frequency Analysis | Predicts vibrational frequencies (IR/Raman spectra); confirms stationary points. | Characterization of products; confirmation of transition states. researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Determines the energy and location of HOMO and LUMO. | Predicts sites for nucleophilic and electrophilic attack. |

| Conceptual DFT (CDFT) | Calculates reactivity indices like chemical potential, hardness, and electrophilicity. | Quantifies and predicts the molecule's reactivity in various reactions. researchgate.net |

| Transition State Searching | Locates the highest energy point along a reaction coordinate. | Determines activation energy and predicts reaction feasibility and kinetics. nih.gov |

| Intrinsic Reaction Coordinate (IRC) | Maps the reaction pathway from transition state to reactants and products. | Confirms that a transition state connects the correct reactants and products. researchgate.net |

Design of Novel Architectures Utilizing the Pyrrolyl Ethanone (B97240) Core

The pyrrole scaffold is a privileged structure in medicinal chemistry and materials science. nih.govresearchgate.netnovapublishers.com The title compound, this compound, serves as an excellent starting point for the synthesis of novel and complex molecular architectures with potential applications in these fields.

Future design and synthesis efforts could target:

Bioactive Compound Analogues: The pyrrole ring is a core component of numerous anticancer, antimicrobial, and antiviral drugs. nih.gov Using the dichloromethyl ketone as a versatile synthetic handle, novel analogues of known bioactive molecules or entirely new classes of potential therapeutic agents could be constructed. For example, it could serve as a precursor for pyrrolyl diketo acid derivatives, which have been investigated as enzyme inhibitors. nih.gov

Functional Materials: Polypyrrole is a well-known conducting polymer. novapublishers.com The title compound could be explored as a monomer or a precursor to a functionalized monomer for the creation of new polymers with tailored electronic, optical, or sensory properties. The dichloroacetyl group offers a site for post-polymerization modification.

Fluorescent Probes and Sensors: The pyrrole framework is part of the BODIPY dye structure, known for strong fluorescence. researchgate.net By elaborating the structure of this compound, it may be possible to design novel fluorescent molecules for applications in bioimaging or chemical sensing.

Supramolecular Chemistry: Calix researchgate.netpyrroles are macrocycles used in supramolecular chemistry for ion recognition. tandfonline.com The reactivity of the title compound could be harnessed in the synthesis of novel pyrrole-containing macrocycles with unique host-guest binding properties.

Table 4: Potential Novel Architectures and Applications

| Novel Architecture | Synthetic Strategy | Potential Application Area |

| Chiral Pyrrolizidines/Indolizines | Asymmetric cascade reactions. buchler-gmbh.com | Pharmaceutical scaffolds, natural product synthesis. nih.gov |

| Fused Pyrrolo-Heterocycles | Intramolecular cyclization reactions. | Medicinal chemistry, organic electronics. nih.gov |

| Pyrrole-Containing Macrocycles | Multi-step synthesis involving coupling and cyclization. | Supramolecular chemistry, ion sensing. tandfonline.com |

| Functionalized Polypyrroles | Polymerization of derivatives of the title compound. | Conducting polymers, sensors, smart materials. novapublishers.com |

| Pyrrolyl Diketo Acid Derivatives | Elaboration of the dichloroacetyl moiety. | Enzyme inhibitors, potential therapeutics. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone, and how do reaction conditions impact yield?

- Methodology : The compound can be synthesized via trichloroacetylation of pyrrole using trichloroacetyl chloride in anhydrous ether at 0°C, followed by extended stirring (48–72 hours). Yields exceeding 99% are achievable under optimized conditions, as demonstrated by the reaction of pyrrole with trichloroacetyl chloride in ether with subsequent brine extraction and purification . Alternative methods include using potassium carbonate as a base to neutralize HCl byproducts, improving reaction efficiency (77% yield) .

Q. How should researchers characterize the physical properties of this compound, and what discrepancies exist in reported data?

- Methodology : Key properties include:

- Melting Point : 363 K (89–93°C), though slight variations arise from measurement techniques (e.g., differential scanning calorimetry vs. traditional capillary methods) .

- Enthalpy of Sublimation (ΔsubH) : 81.3 ± 1.0 kJ/mol at 285 K, determined via mass-loss effusion (ME) methods .

Discrepancies in boiling points (e.g., 493 K vs. 220°C) may stem from differences in pressure calibration or sample purity. Cross-validation using gas chromatography-mass spectrometry (GC-MS) is advised .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : The compound is harmful if swallowed (Risk Code R22) and irritates eyes/skin (R36/37/38). Use gloves (S37/39), eye protection (S26), and work in a fume hood. Storage should be in sealed, dry containers to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in halogenated pyrrolyl ethanones?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. For example, related dichloroethanone derivatives exhibit planar amide substructures and chair conformations in piperidine rings. Hydrogen bonding (C–H···O) and halogen interactions (Cl···O) influence packing, as seen in dimeric aggregates . Software like ORTEP-3 aids in visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. What experimental and computational approaches reconcile thermodynamic data discrepancies (e.g., ΔfusH and ΔsubH)?

- Methodology : Discrepancies in ΔfusH (14.08 kJ/mol vs. 14.5 kJ/mol in similar compounds) arise from sample purity or measurement techniques. Use adiabatic calorimetry for ΔfusH and ME methods for ΔsubH. Computational validation via density functional theory (DFT) can model sublimation energetics, comparing results with experimental datasets .

Q. How does this compound serve as a precursor in medicinal chemistry?

- Methodology : The compound is a key intermediate for HIV-1 integrase inhibitors and imidazolone derivatives. For example, it undergoes nucleophilic substitution to form diketo acids, which chelate metal ions in enzymatic active sites . Optimize reaction conditions (e.g., solvent polarity, temperature) to control regioselectivity in subsequent functionalizations .

Q. What strategies improve the robustness of synthetic protocols for halogenated ethanones?

- Methodology :

- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) removes byproducts.

- Scale-up : Replace ether with dichloroethane for safer large-scale reactions .

- Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and ensure minimal decomposition .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.